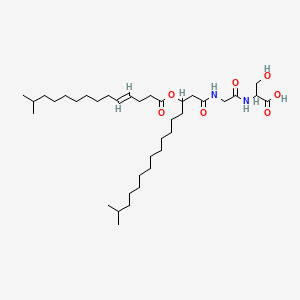
WB-3559 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WB-3559 B is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WB-3559 B typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then coupled through amide bond formation and esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, with catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
化学反应分析
Types of Reactions
WB-3559 B undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide and ester groups can be reduced to their corresponding amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.
科学研究应用
Scientific Research Applications
WB-3559 B has been studied for its potential in several scientific domains:
Chemistry
- Building Block for Organic Synthesis : this compound serves as a precursor for synthesizing complex organic molecules. Its reactive functional groups allow for various transformations, including oxidation and reduction reactions .
Biology
- Fibrinolytic Activity : As a potent fibrinolytic agent, this compound has been shown to stimulate clot lysis in rabbit plasma euglobulin . This property is significant in research focused on cardiovascular health and thrombolytic therapies.
- Cell Viability Studies : Recent studies have indicated that this compound can reduce the viability of prostatic and brain tumor cells while having a lower effect on normal cells, suggesting its potential as an anticancer agent .
Medicine
- Therapeutic Potential : The unique chemical properties of this compound make it a candidate for developing treatments for diseases related to blood clotting disorders and cancer. Its ability to interact with specific molecular targets could lead to novel therapeutic strategies .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
作用机制
The mechanism of action of WB-3559 B involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
- 3-hydroxy-2-methyl-2-[(sulfooxy)methyl]propanoic acid
- 3-hydroxy-2-(hydroxymethyl)-2-[(sulfooxy)methyl]propanoic acid
Uniqueness
Compared to similar compounds, WB-3559 B stands out due to its complex structure and the presence of multiple functional groups
属性
CAS 编号 |
96053-96-2 |
|---|---|
分子式 |
C37H68N2O7 |
分子量 |
652.9 g/mol |
IUPAC 名称 |
3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C37H68N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h14,18,30-33,40H,5-13,15-17,19-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/b18-14+ |
InChI 键 |
SFBPGKGOOXACGN-NLJOXVMWSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C |
手性 SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CC/C=C/CCCCCCCC(C)C |
规范 SMILES |
CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
WB 3559 B; WB-3559 B; WB3559 B. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















